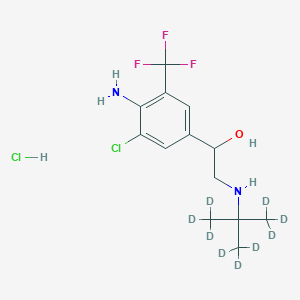
デスメチルミルタザピン-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desmethyl Mirtazapine-d4 is a deuterium-labeled analogue of Desmethyl Mirtazapine, which is a metabolite of Mirtazapine. Mirtazapine is an atypical antidepressant used primarily for the treatment of major depressive disorder. The deuterium labeling in Desmethyl Mirtazapine-d4 involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in pharmacokinetic studies to trace the metabolic pathways and improve the stability of the compound .
科学的研究の応用
Desmethyl Mirtazapine-d4 has several scientific research applications, including:
Pharmacokinetic Studies: Used as a tracer to study the metabolic pathways and pharmacokinetics of Mirtazapine.
Drug Development: Helps in understanding the metabolic stability and bioavailability of Mirtazapine.
Biological Research: Used in studies to investigate the biological effects and mechanisms of action of Mirtazapine and its metabolites.
Clinical Research: Assists in therapeutic drug monitoring and optimizing dosing regimens for patients
作用機序
Target of Action
Desmethyl Mirtazapine-d4, a metabolite of the antidepressant mirtazapine , primarily targets central dopamine D2, dopamine D3, and serotonin 5-HT1A receptors . It also acts as an antagonist at serotonin 5-HT2A receptors . These receptors play a crucial role in regulating mood and emotional responses.
Mode of Action
Desmethyl Mirtazapine-d4 acts as a partial agonist at dopamine D2/D3 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors . This dual mode of action enhances the release of norepinephrine and 5-HT1A-mediated serotonergic transmission .
Pharmacokinetics
Desmethyl Mirtazapine-d4 is extensively metabolized in the liver, primarily by cytochrome P450 iso-enzymes CYP1A2, CYP2D6, and CYP3A4 . The compound shows linear pharmacokinetics over a dose range of 15 to 80mg . Its oral bioavailability is approximately 50%, mainly due to gut wall and hepatic first-pass metabolism . The elimination half-life of Desmethyl Mirtazapine-d4 ranges from 20 to 40 hours .
Result of Action
The molecular and cellular effects of Desmethyl Mirtazapine-d4’s action are primarily related to its influence on neurotransmitter systems. By enhancing norepinephrine and 5-HT1A-mediated serotonergic transmission, it can alleviate symptoms of depression . Furthermore, its antagonistic action on 5-HT2A receptors can help reduce anxiety and improve sleep .
Action Environment
The action, efficacy, and stability of Desmethyl Mirtazapine-d4 can be influenced by various environmental factors. For instance, liver and renal impairments can decrease the oral clearance of the compound . Additionally, enzyme induction by certain drugs can significantly decrease its plasma concentrations . Therefore, the patient’s health status and concurrent medications can significantly impact the compound’s pharmacological effects.
生化学分析
Biochemical Properties
Desmethyl Mirtazapine-d4 interacts with various enzymes and proteins. It is a labelled metabolite of Mirtazapine and acts as an α2-adrenergic blocker . The α2 antagonistic properties of the R(-)- and S(+)-enantiomers make them both pharmacologically active and may be a factor in their antidepressant effects .
Cellular Effects
Desmethyl Mirtazapine-d4 influences cell function by interacting with various cellular processes. It is hypothesized to have antidepressant effects due to the synergy between noradrenergic and serotonergic actions . It is effective in treating major depressive disorder and depression associated with various conditions .
Molecular Mechanism
Desmethyl Mirtazapine-d4 exerts its effects at the molecular level through various mechanisms. It acts as an antagonist of the α2-adrenergic receptors on both norepinephrine and serotonin presynaptic axons . This leads to increased release of norepinephrine and enhanced specific serotonin activity .
Temporal Effects in Laboratory Settings
It is known that Mirtazapine, from which Desmethyl Mirtazapine-d4 is derived, does not display linear pharmacokinetics in cats, suggesting that metabolism appears slowed at higher doses .
Dosage Effects in Animal Models
Studies on Mirtazapine in cats suggest that sedation is inversely related to dose and may be excessive in older adults on the 7.5 mg daily dose .
Metabolic Pathways
Desmethyl Mirtazapine-d4 is involved in various metabolic pathways. Mirtazapine undergoes extensive metabolism during its first pass through the liver, the major metabolic pathways in humans being N-demethylation, N-oxidation, and 8-hydroxylation, followed by conjugation .
Subcellular Localization
It is known that mRNA localization to distinct cellular compartments gives precise and efficient control over the translation process .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Mirtazapine-d4 typically involves the deuteration of Desmethyl Mirtazapine. The process includes the following steps:
Deuteration Reaction: The hydrogen atoms in Desmethyl Mirtazapine are replaced with deuterium atoms using deuterium gas (D2) or deuterated reagents under specific conditions.
Purification: The resulting compound is purified using chromatographic techniques to ensure the desired level of deuteration and purity.
Industrial Production Methods: Industrial production of Desmethyl Mirtazapine-d4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of Desmethyl Mirtazapine are subjected to deuteration using deuterium gas in high-pressure reactors.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity
化学反応の分析
Types of Reactions: Desmethyl Mirtazapine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent compound, Mirtazapine.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
N-Oxides: Formed through oxidation reactions.
Mirtazapine: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions
類似化合物との比較
Desmethyl Mirtazapine: The non-deuterated analogue of Desmethyl Mirtazapine-d4.
Mirtazapine: The parent compound from which Desmethyl Mirtazapine is derived.
Mirtazapine-d3: Another deuterated analogue of Mirtazapine.
Uniqueness: Desmethyl Mirtazapine-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in pharmacokinetic studies. This makes it particularly valuable in drug development and research applications .
特性
CAS番号 |
1188331-80-7 |
|---|---|
分子式 |
C16H13N3D4 |
分子量 |
255.36 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
関連するCAS |
61337-68-6 (unlabelled) |
タグ |
Mirtazapine Impurities |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










